Dihexanoin
Overview
Description
Dihexanoin is a diacylglycerol that contains the saturated short-chain fatty acid hexanoic acid at two positions . It is a biochemical categorized under the class of lipids, specifically glycerolipids .
Molecular Structure Analysis
Dihexanoin has a molecular formula of C15H28O5 . The InChi Code for Dihexanoin isInChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-11-13(16)12-20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3
. The SMILES representation is OC(COC(CCCCC)=O)COC(CCCCC)=O
. Physical And Chemical Properties Analysis
Dihexanoin has a molecular weight of 288.4 . It is a liquid at room temperature . It is soluble in chloroform and ethyl acetate .Scientific Research Applications
Role in Stomatal Opening
1,2-Dihexanoylglycerol has been found to play a significant role in the opening of stomata, the microscopic pores on plant leaves that allow for gas exchange . It acts as a second-messenger lipid, involved in the transduction of opening stimuli. The synthetic diacylglycerols 1,2-dihexanoylglycerol and 1,2-dioctanoylglycerol enhanced light-induced stomatal opening in Commelina communis and induced stomatal opening under darkness .
Ion Pumping in Guard Cells
This compound has been observed to induce ion pumping in patch-clamped guard-cell protoplasts . This suggests that 1,2-dihexanoylglycerol activates an ATP-dependent, voltage-independent current, potentially activating an electrogenic ion pump such as the H’ pump .
Signal Transduction
1,2-Dihexanoylglycerol is involved in signal transduction, specifically in the transduction of opening stimuli in stomatal guard cells . This suggests that it may play a role in the intracellular signals that mediate H±ATPase activation and stomatal opening in response to light or other opening stimuli .
4. Activation of Protein Kinase C (PKC) 1,2-Dihexanoylglycerol has been used in many studies to probe the role of protein kinase C (PKC) in cell activation . It has been demonstrated that low concentrations of 1,2-sn-dioctanoylglycerol, a potent diacylglycerol, cause cytosolic alkalinization of human, mouse, and pig T lymphocytes through PKC-mediated activation of the Na+/H+ .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1,2-Dihexanoylglycerol, also known as Dihexanoin, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
1,2-Dihexanoylglycerol acts as an activator of PKC . It interacts with PKC, leading to its activation . This activation results in the phosphorylation of various proteins, influencing numerous cellular processes .
Biochemical Pathways
The activation of PKC by 1,2-Dihexanoylglycerol affects several biochemical pathways. For instance, it plays a role in the phosphoinositide/phospholipase C (PI/PLC) pathway . In this pathway, phosphoinositide is metabolized to phosphatidylinositol 4,5-biphosphate (PIP2), which is then converted to inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) by PLC . DAG, to which 1,2-Dihexanoylglycerol is similar, is a secondary messenger that activates PKC .
Result of Action
The activation of PKC by 1,2-Dihexanoylglycerol leads to various molecular and cellular effects. For example, it has been shown to induce ion pumping in guard-cell protoplasts and opening of intact stomata . This suggests that 1,2-Dihexanoylglycerol may play a role in regulating plant responses to environmental stimuli .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Dihexanoylglycerol. For instance, light conditions have been shown to affect its ability to induce stomatal opening in plants
properties
IUPAC Name |
(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFTGMQJWWIOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938726 | |
Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17598-91-3, 33774-66-2 | |
Record name | 1,2-Dihexanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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